molecular formula C12H15BrN2O B6613338 Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- CAS No. 302953-14-6

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-

Cat. No.: B6613338
CAS No.: 302953-14-6
M. Wt: 283.16 g/mol
InChI Key: MCTVUMKZVBZFJO-UHFFFAOYSA-N
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Description

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring and a piperidine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is unique due to the specific positioning of the bromine atom on the pyridine ring and the methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVUMKZVBZFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208379
Record name (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302953-14-6
Record name (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302953-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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